
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromo-5-methoxyphenyl)ethanone” is a compound with the CAS Number: 6342-63-8 . It has a molecular weight of 229.07 . Another related compound is “(2-Bromo-5-methoxyphenyl)methanamine” with the CAS Number: 887581-09-1 and a molecular weight of 216.08 .
Physical And Chemical Properties Analysis
“1-(2-Bromo-5-methoxyphenyl)ethanone” has a boiling point of 288.9°C at 760 mmHg . Another related compound, “(2-Bromo-5-methoxyphenyl)methanamine”, is stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for biological applications. This compound has also been used as a photolabile protecting group for organic molecules, as a ligand for transition metal complexes, and as an inhibitor of enzymes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is not yet fully understood. It is known, however, that its brominated structure enables it to act as a Lewis acid, forming coordination complexes with transition metals. It is also believed that this compound can interact with biological molecules, such as proteins, through hydrogen bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown, however, that this compound can have a variety of effects on biological systems. For example, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also fluorescent, which makes it useful for imaging applications. The main limitation of this compound is its solubility, which can be an issue in some applications.
Zukünftige Richtungen
The potential future directions for 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole are numerous. It could be used in the development of new drugs and as a fluorescent marker for imaging applications. It could also be used as a catalyst for organic reactions and as a photolabile protecting group for organic molecules. Additionally, its mechanism of action could be further explored to better understand its effects on biological systems.
Synthesemethoden
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be synthesized from commercially available starting materials using a simple two-step procedure. The first step involves the reaction of 2-bromo-5-methoxyphenyl bromide with 2,5-dimethylpyrrole in the presence of a base such as sodium hydroxide. This reaction produces a brominated pyrrole derivative with the desired structure. The second step involves the reduction of the brominated pyrrole with a reducing agent such as sodium borohydride. This yields the desired product, this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)13-8-11(16-3)6-7-12(13)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWOIIXIAZURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

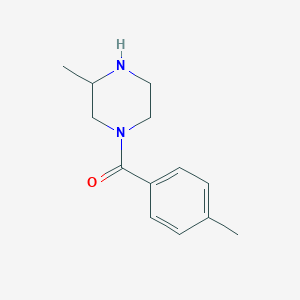
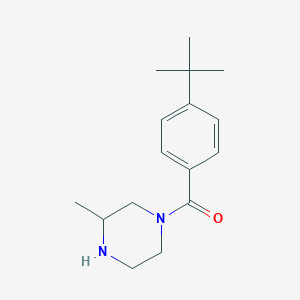
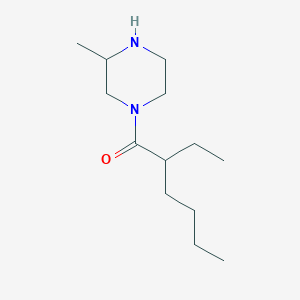
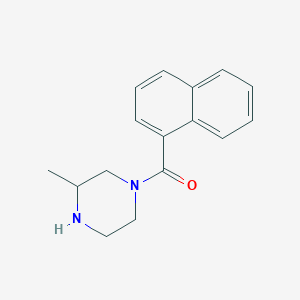
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
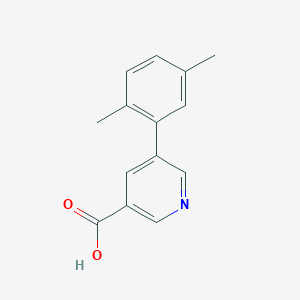
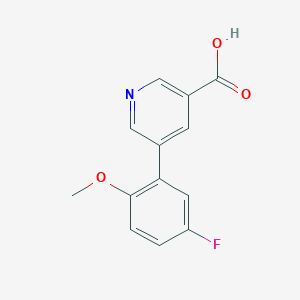






![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)